

Structural Analysis of MPI-0479605 Binding to Mps1: A Technical Guide

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Compound of Interest

Compound Name: MPI-0479605

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Introduction

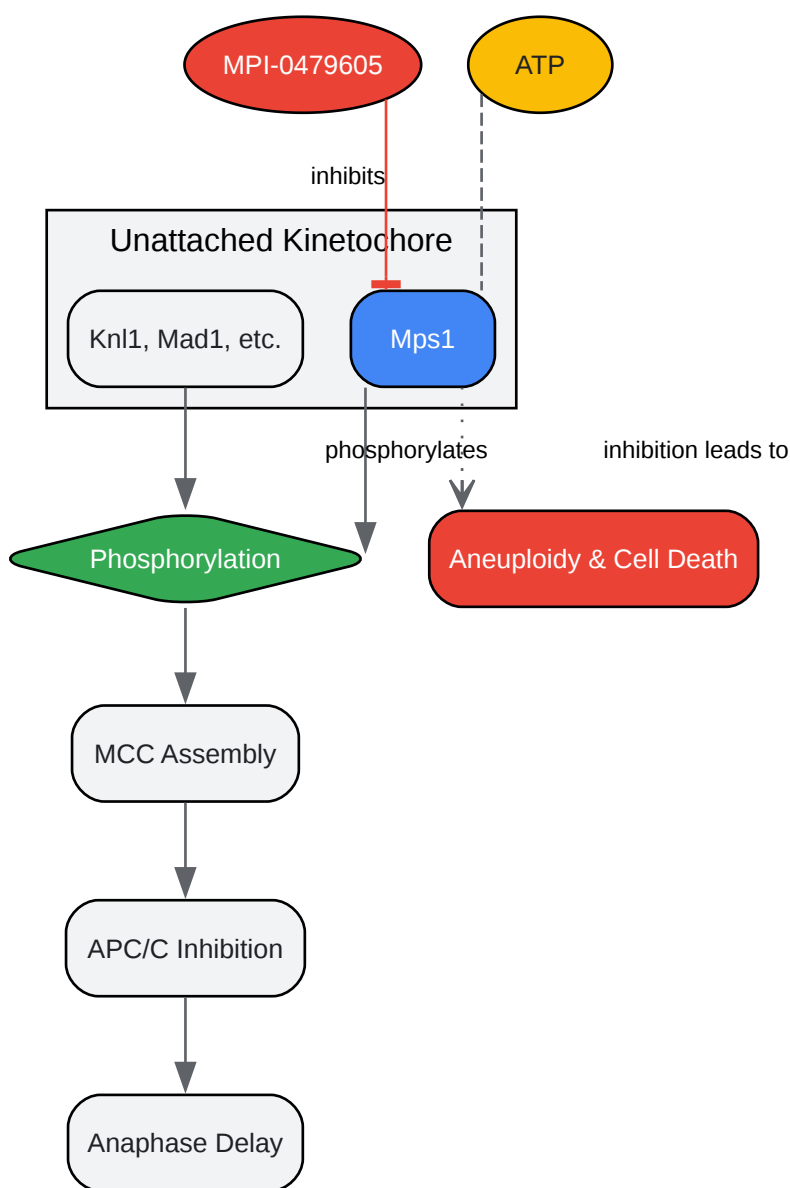
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is implicated in aneuploidy and is a hallmark of many cancers, making it an attractive target for therapeutic intervention. **MPI-0479605** is a potent and selective ATP-competitive inhibitor of Mps1 that has demonstrated antitumor activity. This guide provides a detailed technical overview of the structural analysis of **MPI-0479605** binding to Mps1, compiling key quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Mps1 Signaling Pathway and Inhibition

Mps1 is a central node in the SAC signaling cascade. At unattached kinetochores, Mps1 initiates the checkpoint signal by phosphorylating its substrates, leading to the recruitment of other checkpoint proteins and the assembly of the Mitotic Checkpoint Complex (MCC). The

MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.

MPI-0479605, by competing with ATP for the kinase's active site, effectively blocks the phosphotransferase activity of Mps1. This inhibition abrogates the SAC, leading to premature anaphase entry, chromosome missegregation, aneuploidy, and ultimately, cell death in rapidly dividing cancer cells.



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Caption: Mps1 Signaling Pathway and Inhibition by **MPI-0479605**.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of **MPI-0479605** with Mps1.

Table 1: Binding Affinity and Potency

Parameter	Value	Notes
IC50	1.8 nM	In vitro kinase assay with myelin basic protein as substrate.
IC50	4 nM	In vitro kinase assay.
GI50	30-100 nM	In a panel of tumor cell lines.

Table 2: Crystallographic Data for Mps1 in Complex with **MPI-0479605**

Parameter	Value
PDB ID	5N7V
Resolution	2.52 Å
R-Value Work	0.194
R-Value Free	0.278
Expression System	Escherichia coli
Organism	Homo sapiens

Experimental Protocols

In Vitro Mps1 Kinase Inhibition Assay

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of **MPI-0479605** against Mps1.

Materials:

- Recombinant full-length Mps1 enzyme
- Myelin basic protein (MBP) as a substrate
- Reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100
- [γ -³³P]ATP
- **MPI-0479605** (or other inhibitors) dissolved in DMSO
- 3% Phosphoric acid
- P81 filter plates
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing 25 ng of recombinant Mps1 enzyme and 5 μ M MBP in the reaction buffer.
- Add varying concentrations of **MPI-0479605** or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding 40 μ M ATP supplemented with 1 μ Ci of [γ -³³P]ATP.
- Incubate the reaction at room temperature for 45 minutes.
- Terminate the reaction by adding 3% phosphoric acid.
- Transfer the reaction mixture to P81 filter plates.
- Wash the filter plates with 1% phosphoric acid to remove unincorporated [γ -³³P]ATP.
- Measure the amount of ³³P radioactivity incorporated into MBP using a scintillation counter.
- Calculate the percentage of Mps1 inhibition for each concentration of **MPI-0479605** relative to the DMSO control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: In Vitro Mps1 Kinase Inhibition Assay Workflow.

X-ray Crystallography of the Mps1-MPI-0479605 Complex

While a detailed, step-by-step protocol for the crystallization of the Mps1-**MPI-0479605** complex is not fully available in the public domain, the general workflow for such an experiment is outlined below, based on the information from the PDB entry 5N7V and standard crystallographic practices.

1. Protein Expression and Purification:

- The kinase domain of human Mps1 is typically expressed in an E. coli expression system.
- The recombinant protein is then purified to high homogeneity using a series of chromatography steps, which may include affinity, ion-exchange, and size-exclusion chromatography.

2. Crystallization:

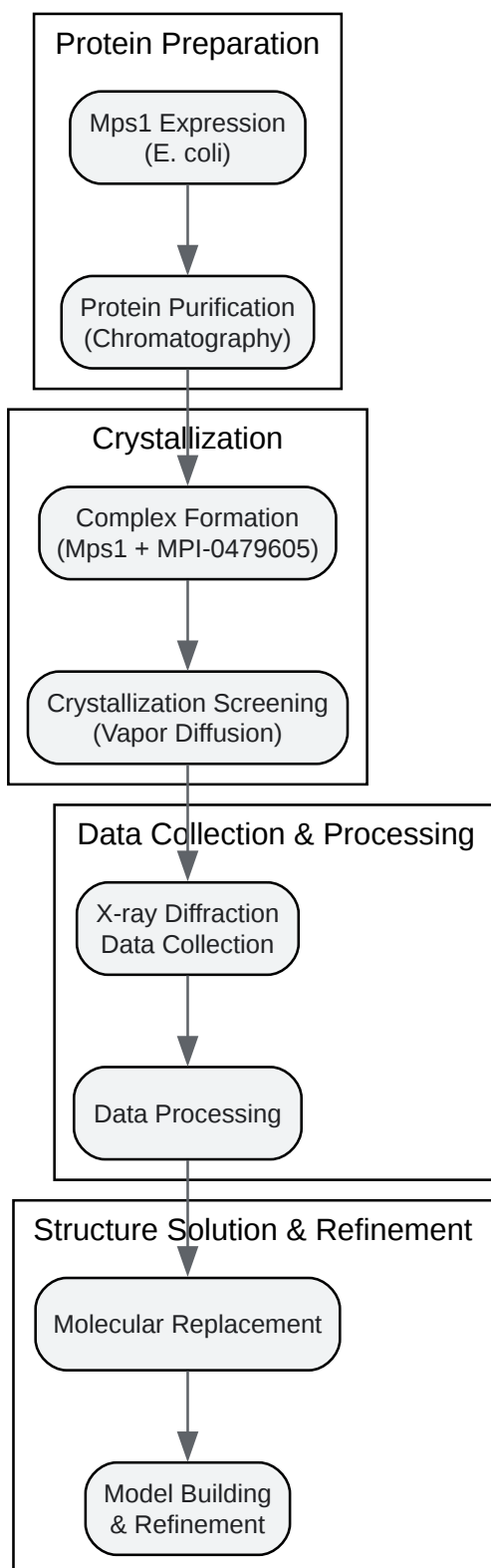
- The purified Mps1 kinase domain is concentrated to an appropriate level.
- The protein is then mixed with a solution containing **MPI-0479605** in excess to ensure saturation of the binding site.
- Crystallization is achieved by screening a wide range of conditions (precipitants, buffers, pH, and additives) using techniques such as vapor diffusion (sitting-drop or hanging-drop).

3. Data Collection and Processing:

- Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The diffraction images are processed to determine the space group, unit cell dimensions, and reflection intensities.

4. Structure Solution and Refinement:

- The structure is solved using molecular replacement, with a previously determined structure of Mps1 or a homologous kinase as a search model.
- The model is then refined against the experimental data, and the **MPI-0479605** molecule is built into the electron density map.
- Iterative cycles of manual model building and computational refinement are performed until the model converges and meets quality validation criteria.



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Caption: General Workflow for X-ray Crystallography.

Structural Insights from the Mps1-MPI-0479605 Complex

Analysis of the crystal structure of Mps1 in complex with **MPI-0479605** (PDB: 5N7V) reveals the molecular basis for its potent and selective inhibition. **MPI-0479605** binds to the ATP-binding pocket of the Mps1 kinase domain, forming key interactions with the hinge region and other residues in the active site. A detailed examination of these interactions, including hydrogen bonds and hydrophobic contacts, can inform structure-activity relationship (SAR) studies and guide the design of next-generation Mps1 inhibitors with improved properties.

Conclusion

The structural and quantitative data presented in this guide provide a comprehensive overview of the binding of **MPI-0479605** to Mps1. The detailed experimental protocols offer a foundation for the replication and extension of these findings. This information is valuable for researchers in the fields of oncology, cell biology, and drug discovery who are interested in the development of novel therapeutics targeting the spindle assembly checkpoint.

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